6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multistep reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent chlorination and alkylation steps introduce the chloro and propyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
5-cyano-6-phenyl-2,4-disubstituted-pyrimidine: Known for its antitumor activity.
Imidazo[1,2-a]pyrimidine: Widely studied for its medicinal properties.
Uniqueness
6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique combination of substituents, which confer specific biological activities not commonly found in other similar compounds. Its chloro and fluoro groups, in particular, enhance its binding affinity to target enzymes, making it a promising candidate for drug development.
Properties
Molecular Formula |
C16H15ClFN3O |
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Molecular Weight |
319.76 g/mol |
IUPAC Name |
6-chloro-3-(4-fluorophenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H15ClFN3O/c1-3-4-12-14(17)16(22)21-15(19-12)13(9(2)20-21)10-5-7-11(18)8-6-10/h5-8,20H,3-4H2,1-2H3 |
InChI Key |
LXEQRDYCWKCKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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